molecular formula C9H8N4O2S B2710140 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 86560-24-9

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No.: B2710140
CAS No.: 86560-24-9
M. Wt: 236.25
InChI Key: JKEMGFUGBMGHHI-UHFFFAOYSA-N
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Description

2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad biological activity spectrum .

Mode of Action

It’s worth noting that 1,3,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . The interaction of Oprea1_731437 with its targets and the resulting changes would depend on the specific biological activity exhibited by this compound.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it can be inferred that Oprea1_731437 may induce various molecular and cellular changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the reaction with pyridine derivatives. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly against certain cancer cell lines.

Comparison with Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring often show antimicrobial and anticancer properties.

Uniqueness: 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is unique due to the combination of the pyridine and oxadiazole rings with the acetamide group, which may enhance its biological activity and specificity compared to other similar compounds .

Biological Activity

The compound 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2SC_{10}H_{10}N_{4}O_{2}S, with a molecular weight of approximately 238.28 g/mol. The structure features a pyridine ring and an oxadiazole moiety linked by a sulfanyl group, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of oxadiazoles have shown significant inhibitory effects on various cancer cell lines.

  • Case Study : A derivative similar to this compound was evaluated against cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values were found to be remarkably low (around 1.18 µM), indicating potent anticancer activity compared to standard drugs like staurosporine .
Compound NameCell LineIC50 Value (µM)Reference
This compoundHEPG21.18 ± 0.14
Similar DerivativeMCF70.2757357
Standard Drug (Erlotinib)-0.41785

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies revealed that certain oxadiazole derivatives inhibited bacterial growth significantly, showcasing their potential as antimicrobial agents .
Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus< 10 µg/mL
AntifungalCandida albicans< 25 µg/mL

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities with target proteins, which supports its potential as a lead compound for drug development .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-7(14)5-16-9-13-12-8(15-9)6-1-3-11-4-2-6/h1-4H,5H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEMGFUGBMGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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